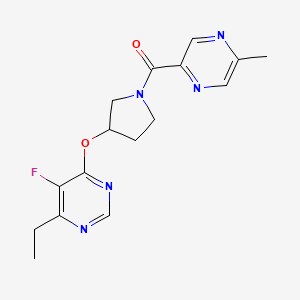

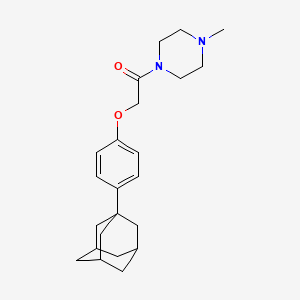

![molecular formula C21H15ClFN3O2 B2462512 1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902962-82-7](/img/structure/B2462512.png)

1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” is a heterocyclic compound that contains a pyrimidine nucleus . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar pyrimidine derivatives have been synthesized by reacting chalcone with guanidine hydrochloride . Also, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine nucleus, with additional phenylmethyl groups attached. The exact structure would depend on the positions of these groups on the pyrimidine ring .Direcciones Futuras

The future directions for research on this compound could include further exploration of its potential biological activities, development of synthesis methods, and investigation of its mechanism of action. Given the wide range of activities exhibited by pyrimidine derivatives, this compound could have potential applications in various areas of medicine .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 4-chlorobenzaldehyde with 4-fluorobenzylamine to form the corresponding Schiff base, which is then cyclized with barbituric acid in the presence of a catalyst to yield the target compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-fluorobenzylamine", "barbituric acid", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 4-fluorobenzylamine in the presence of a suitable solvent and a catalyst to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with barbituric acid in the presence of a catalyst to yield the target compound.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |

Número CAS |

902962-82-7 |

Fórmula molecular |

C21H15ClFN3O2 |

Peso molecular |

395.82 |

Nombre IUPAC |

1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H15ClFN3O2/c22-16-7-3-14(4-8-16)12-25-19-18(2-1-11-24-19)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |

Clave InChI |

MVYQFXGFFIBUJN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

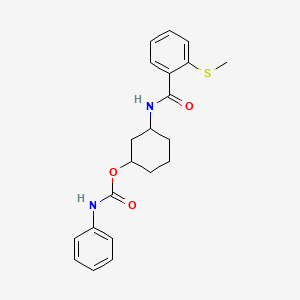

![2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2462430.png)

![1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2462435.png)

![N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide](/img/structure/B2462438.png)

![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2462443.png)

![1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2462445.png)

![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2462447.png)

![(3aR,6aS)-tert-butyl 5-(6-chloropyrazin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2462451.png)

![N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2462452.png)